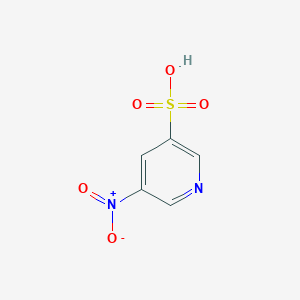

5-Nitropyridine-3-sulfonic acid

Description

Contextual Significance within Nitropyridine Sulfonic Acid Chemistry

The pyridine (B92270) ring is an electron-deficient system, a characteristic that makes electrophilic aromatic substitution reactions, such as nitration and sulfonation, inherently difficult compared to benzene (B151609) derivatives. wikipedia.orgquora.com The introduction of a nitro group further deactivates the ring, adding another layer of complexity to subsequent functionalization.

Within the family of nitropyridine sulfonic acids, the specific arrangement of substituents in 5-Nitropyridine-3-sulfonic acid is significant. Research has also explored related isomers, such as 5-nitropyridine-2-sulfonic acid, which serves as a precursor for creating 2,5-disubstituted pyridines. researchgate.netamanote.com The study of different isomers like these allows researchers to understand how the position of the functional groups influences the molecule's reactivity and potential as a building block in organic synthesis. For instance, the related compound 6-Amino-5-nitropyridine-3-sulfonic acid is synthesized through the nitration of 6-aminopyridine-3-sulfonic acid, demonstrating a viable route to this class of compounds.

The sulfonic acid group is known for its ability to increase the water solubility of compounds. britannica.com This property is valuable in various chemical applications, including the development of catalysts and dyes. britannica.comwikipedia.org Therefore, nitropyridine sulfonic acids are investigated for their potential to serve as intermediates in the synthesis of more complex, functional molecules that benefit from these combined properties.

Historical Development of Research in Pyridine Sulfonation and Nitration

The history of modifying the pyridine ring through sulfonation and nitration is marked by significant challenges. Early chemists discovered that direct electrophilic substitution on pyridine is sluggish. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles and can be protonated under the strong acidic conditions required for these reactions, further hindering the process. quora.com

Nitration: Direct nitration of pyridine is notoriously difficult and often results in low yields. wikipedia.org Historically, achieving nitration required harsh conditions which could lead to the oxidation and decomposition of the pyridine ring. quora.com To overcome this, chemists developed alternative strategies. One such method involves the nitration of pyridine N-oxide, followed by deoxygenation to yield the desired nitropyridine. wikipedia.org Another approach is to introduce substituents that activate the ring or to perform the nitration on a more reactive precursor, followed by transformations to achieve the final product. For example, 3-nitropyridine (B142982) can be synthesized from 2,6-dibromopyridine (B144722) through nitration and subsequent debromination. wikipedia.org More recent studies have investigated the mechanism of pyridine nitration using reagents like dinitrogen pentoxide. epa.gov

Sulfonation: The sulfonation of pyridine is considered even more challenging than nitration. wikipedia.org However, pyridine-3-sulfonic acid can be obtained, often with the aid of a mercury(II) sulfate (B86663) catalyst to facilitate the reaction. wikipedia.org The reaction with sulfur trioxide (SO₃) can also lead to the addition of sulfur to the nitrogen atom, forming a sulfur trioxide pyridine complex, which itself is a useful sulfating agent. wikipedia.org Modern electrochemical methods are also being explored to achieve meta-sulfonation of pyridines under milder conditions, offering an alternative to classical electrophilic substitution. nih.gov

The development of these synthetic methodologies has been crucial for accessing compounds like this compound and its isomers, paving the way for their exploration in academic and industrial research.

Properties

CAS No. |

62009-36-3 |

|---|---|

Molecular Formula |

C5H4N2O5S |

Molecular Weight |

204.16 g/mol |

IUPAC Name |

5-nitropyridine-3-sulfonic acid |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-1-5(3-6-2-4)13(10,11)12/h1-3H,(H,10,11,12) |

InChI Key |

CYBIIVMRVXKBJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Nitropyridine Sulfonic Acids

Synthetic Approaches to 5-Nitropyridine-3-sulfonic Acid

Reported Precursors and Conversion Routes

Direct synthetic routes for this compound are not extensively detailed in readily available literature. However, the synthesis of its isomers, such as 5-nitropyridine-2-sulfonic acid, has been described. This isomer is formed in a two-step reaction starting from 3-nitropyridine (B142982). researchgate.net The reaction of 3-nitropyridine with an aqueous solution of sodium sulfite (B76179) yields 5-hydroxyaminopyridine-2-sulfonic acid, which can be further transformed. researchgate.net

Another potential precursor for a related compound, 5-Nitropyridine-3-sulfonamide, has been synthesized from 5-bromopyridine-3-sulfonyl chloride. chemicalbook.com This suggests a possible, though not explicitly documented, pathway where this compound could be derived from a corresponding sulfonamide.

Optimization Strategies for Yield and Purity

Given the limited specific literature on the direct synthesis of this compound, optimization strategies must be inferred from general principles of pyridine (B92270) chemistry and related reactions. For nitration reactions of pyridine derivatives, controlling the reaction temperature and the ratio of nitric acid to sulfuric acid is crucial. chemicalbook.comorgsyn.org For instance, in the nitration of 2-aminopyridine, the temperature is kept below 10°C during the addition of the mixed acids to achieve a high yield and purity of the desired 2-amino-5-nitropyridine (B18323). chemicalbook.com Post-reaction purification often involves precipitation in ice water followed by washing to remove acidic impurities. chemicalbook.com

Synthesis of Related Nitropyridine Sulfonic Acid Isomers and Intermediates

The synthesis of related isomers and intermediates provides valuable insight into the chemical behavior of nitropyridine sulfonic acids.

Preparation of 6-Amino-5-nitropyridine-3-sulfonic Acid

A key intermediate, 6-Amino-5-nitropyridine-3-sulfonic acid, is synthesized through the nitration of a sulfonated aminopyridine. This compound is a valuable building block in organic synthesis. synchem.de

The synthesis of 6-Amino-5-nitropyridine-3-sulfonic acid is achieved through the nitration of 6-Aminopyridine-3-sulfonic acid. In a typical procedure, 6-Aminopyridine-3-sulfonic acid is dissolved in concentrated sulfuric acid and heated. Fuming nitric acid is then added slowly, ensuring the temperature does not exceed 55°C. The reaction mixture is then heated for a period before being cooled and poured over ice to precipitate the product. The resulting solid is collected by filtration and washed.

Table 1: Synthesis of 6-Amino-5-nitropyridine-3-sulfonic acid

| Reactant | Reagent | Solvent | Reaction Time | Temperature |

|---|

This interactive table summarizes the key parameters for the synthesis of 6-Amino-5-nitropyridine-3-sulfonic acid.

Continuous flow technology offers significant advantages for the synthesis of nitroaromatic compounds, including enhanced safety, improved heat and mass transfer, and higher reproducibility compared to traditional batch processes. researchgate.netnih.gov The nitration of aromatic compounds, which is often a highly exothermic and potentially hazardous reaction, can be performed more safely in microreactors or other continuous flow systems. google.com

For the synthesis of nitropyridine derivatives, a continuous flow process can be envisioned where solutions of the pyridine precursor and the nitrating agent are pumped through a temperature-controlled reactor. A patent describes the preparation of 5-nitro-2-aminopyridine using a microreactor, where the reactants are pumped separately and mixed within the reactor at a controlled temperature, leading to the formation of the product. google.com This approach minimizes the volume of the reaction mixture at any given time, thereby reducing the risks associated with exothermic reactions and unstable intermediates. Such a strategy could be adapted for the synthesis of 6-Amino-5-nitropyridine-3-sulfonic acid to improve safety and process control.

Synthesis of 5-Nitropyridine-2-sulfonic Acid

The synthesis of 5-nitropyridine-2-sulfonic acid is a significant process in the production of various 2,5-disubstituted pyridines. researchgate.netrsc.orgamanote.com This compound serves as a key precursor, with its sulfonate group being susceptible to substitution by a range of nucleophiles. researchgate.netrsc.org

Two-Step Formation from 3-Nitropyridine

A notable pathway to 5-nitropyridine-2-sulfonic acid involves a two-step reaction starting from 3-nitropyridine. researchgate.net This method provides a route to a series of 2-substituted-5-nitropyridines. researchgate.net The initial step involves the reaction of 3-nitropyridine with sulfite ions, leading to an intermediate that is subsequently transformed into the final product. researchgate.netrsc.org

Oxidation of 5-Hydroxyaminopyridine-2-sulfonic Acid Precursors

An alternative synthetic route involves the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. This precursor is generated from the reaction of 3-nitropyridine with sulfite ions. rsc.org

Various selective oxidizing agents can be employed for the conversion of the 5-hydroxyamino group to a nitro group. While specific examples for the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid are not extensively detailed in the provided context, related transformations in other heterocyclic systems suggest the utility of reagents like sodium perborate (B1237305), bleach (sodium hypochlorite), and potassium permanganate (B83412). For instance, potassium permanganate has been used for the selective amination of 3-nitropyridine in the presence of ammonia. ntnu.no The selective oxidation of similar functional groups in other contexts, such as the conversion of 5-hydroxymethylfurfural, has been achieved using reagents like o-iodoxybenzoic acid (IBX). researchgate.net

Formation of 5-Hydroxyaminopyridine-2-sulfonic Acid

The formation of 5-hydroxyaminopyridine-2-sulfonic acid is a critical step in the synthesis of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine.

Reaction of 3-Nitropyridine with Sulfite Ions

The reaction of 3-nitropyridine with an aqueous solution of sodium sulfite directly leads to the formation of the disodium (B8443419) salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid. rsc.org Subsequent treatment of this intermediate with an acidic ion exchange resin yields 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org This reaction has been reported to produce a 63% yield of 5-hydroxyaminopyridine-2-sulfonic acid from 3-nitropyridine. researchgate.netrsc.org The structures of the resulting products have been confirmed through X-ray analysis. researchgate.netrsc.org

Role of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic Acid as an Intermediate

The reaction between 3-nitropyridine and sulfite ions proceeds through a key intermediate, 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which exists as a disodium salt. rsc.org This intermediate is then converted to 5-hydroxyaminopyridine-2-sulfonic acid upon acidification. rsc.org This two-step process highlights a pathway for the synthesis of 2,5-disubstituted pyridines. rsc.org

Preparation of 3-Nitropyridine-2-sulfonic Acid

The nomenclature in the provided outline appears to contain a typographical error. The subsequent sections (2.3.2.1 and 2.3.2.2) specifically discuss the reactivity of 5-Nitropyridine-2-sulfonic acid . Furthermore, the scientific literature extensively details the synthesis of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine. Therefore, this section will focus on the preparation of nitropyridine sulfonic acids, leading to the formation of the key precursor, 5-nitropyridine-2-sulfonic acid.

The direct electrophilic substitution of pyridine is challenging due to the electron-deficient nature of the ring, caused by the electronegative nitrogen atom. quora.com Standard nitration and sulfonation conditions, such as treatment with a mixture of nitric acid and sulfuric acid, often require harsh conditions and can result in low yields, ring oxidation, or the formation of a mixture of isomers. quora.commasterorganicchemistry.com

A more effective strategy for the synthesis of nitropyridine derivatives involves a multi-step approach. One such method begins with the nitration of pyridine to form 3-nitropyridine. This can be achieved by reacting pyridine with dinitrogen pentoxide in an organic solvent, followed by treatment with an aqueous solution of sulfur dioxide or sodium bisulfite. researchgate.netntnu.no This process forms an N-nitropyridinium ion, which then undergoes a rsc.orgconsensus.app sigmatropic shift of the nitro group to yield 3-nitropyridine. researchgate.net

Once 3-nitropyridine is obtained, it can be converted to 5-nitropyridine-2-sulfonic acid . This transformation is a two-step process that involves the reaction of 3-nitropyridine with an aqueous solution of sodium sulfite. researchgate.netrsc.org This reaction proceeds via the formation of the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which upon treatment with an acidic ion exchange resin, yields 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org The subsequent oxidation of the hydroxyamino group leads to the desired 5-nitropyridine-2-sulfonic acid.

General Functional Group Transformations

The nitro and amino functional groups on the pyridine ring are readily interconvertible through oxidation and reduction reactions, respectively. These transformations are fundamental in the synthesis of a wide array of substituted pyridines.

The reduction of nitropyridines to their corresponding aminopyridines can be accomplished using various reducing agents. For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731) can be achieved with high yields using iron in the presence of mineral acids like hydrochloric acid or sulfuric acid. semanticscholar.orgresearchgate.net Another method involves the electrochemical reduction of 3-nitropyridines in an acidic solution to yield 3-aminopyridines. google.com

Conversely, aminopyridines can be oxidized to form nitropyridines. The oxidation of 3-aminopyridine (B143674) with hydrogen peroxide in fuming sulfuric acid produces 3-nitropyridine in moderate yields. ntnu.no Other oxidizing agents, such as sodium perborate in acetic acid, have also been employed for the conversion of anilines to nitroarenes and can be applied to aminopyridines, although sometimes with lower yields. mdpi.com A variety of metal-catalyzed oxidation methods have also been developed. mdpi.comorganic-chemistry.org

The sulfonate group in nitropyridine sulfonic acids can act as a good leaving group in nucleophilic aromatic substitution reactions, particularly when activated by an electron-withdrawing nitro group.

In 5-nitropyridine-2-sulfonic acid, the sulfonate group at the 2-position is activated by both the ring nitrogen and the nitro group at the 5-position (para to the sulfonate group). rsc.org This activation facilitates nucleophilic substitution reactions under relatively mild conditions. rsc.org

Investigations into the reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt have demonstrated successful substitution with a range of nucleophiles:

Oxygen Nucleophiles: Reactions with alkoxides such as methoxide, ethoxide, and isopropoxide lead to the formation of the corresponding 2-alkoxy-5-nitropyridines in high yields. researchgate.netrsc.org

Nitrogen Nucleophiles: A variety of nitrogen nucleophiles, including ammonia, primary amines (e.g., butylamine, ethylamine, benzylamine), and secondary amines (e.g., diethylamine), readily displace the sulfonate group to afford 2-amino- and 2-alkylamino-5-nitropyridines. researchgate.netrsc.orgrsc.org

Halogen Nucleophiles: While reactions with potassium halides in various solvents are generally unsuccessful, treatment of potassium 5-nitropyridine-2-sulfonate with phosphorous pentachloride at elevated temperatures provides a high yield of 2-chloro-5-nitropyridine. rsc.org

The nucleophilic substitution reactions of 5-nitropyridine-2-sulfonic acid serve as a valuable pathway to a diverse range of 2-substituted-5-nitropyridines. researchgate.netrsc.orgrsc.org These products are important intermediates for the synthesis of more complex molecules. rsc.org

The table below summarizes the yields of various 2-substituted-5-nitropyridines obtained from the reaction of 5-nitropyridine-2-sulfonic acid or its potassium salt with different nucleophiles. researchgate.netrsc.orgrsc.org

Table of Compounds

Formation of Sulfonyl Chlorides from Sulfonic Acids

The conversion of sulfonic acids to sulfonyl chlorides represents a critical transformation in organic synthesis, yielding a more reactive intermediate suitable for a variety of subsequent nucleophilic substitution reactions. In the context of nitropyridine sulfonic acids, this transformation allows for the introduction of diverse functionalities onto the pyridine ring.

The synthesis of 5-nitropyridine-3-sulfonyl chloride from this compound can be achieved through the use of standard chlorinating agents. While specific literature detailing this exact transformation is not abundant, the general methodologies for converting aromatic sulfonic acids to their corresponding sulfonyl chlorides are well-established and applicable. Reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) are commonly employed for this purpose. google.comresearchgate.net

For instance, the conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonyl chloride has been successfully carried out by heating with phosphorus pentachloride, often in the presence of phosphorus oxychloride (POCl₃) which can act as a solvent or co-reagent. googleapis.com A similar approach can be extrapolated for this compound. The reaction proceeds by the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom.

Another effective chlorinating agent is thionyl chloride. The reaction of a sulfonic acid with thionyl chloride, sometimes in the presence of a catalytic amount of dimethylformamide (DMF), yields the sulfonyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which can drive the reaction to completion.

A plausible reaction scheme for the formation of 5-nitropyridine-3-sulfonyl chloride is presented below:

Reaction Scheme:

The choice of chlorinating agent and reaction conditions can be critical to achieving high yields and purity. The table below summarizes common reagents used for the formation of sulfonyl chlorides from sulfonic acids.

| Chlorinating Agent | Typical Conditions |

| Phosphorus pentachloride (PCl₅) | Heating, often with POCl₃ |

| Thionyl chloride (SOCl₂) | Heating, may include a DMF catalyst |

| Oxalyl chloride ((COCl)₂) | Mild conditions, often with a DMF catalyst |

Esterification and Salt Formation

Esterification

The esterification of sulfonic acids provides a route to sulfonate esters, which are valuable as alkylating agents and as intermediates in organic synthesis. The direct esterification of this compound can be accomplished by reaction with an alcohol, typically under acidic conditions. chemguide.co.uk

The Fischer-Speier esterification method, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, can be adapted for sulfonic acids. chemguide.co.uk The equilibrium of the reaction is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction.

A general representation of the esterification reaction is as follows:

The reactivity of the alcohol and the steric hindrance around the sulfonic acid group can influence the reaction rate and yield. Primary alcohols generally react more readily than secondary or tertiary alcohols.

The table below provides examples of alcohols that can be used for the esterification of this compound and the corresponding ester products.

| Alcohol | Ester Product |

| Methanol | Methyl 5-nitropyridine-3-sulfonate |

| Ethanol (B145695) | Ethyl 5-nitropyridine-3-sulfonate |

| Isopropanol | Isopropyl 5-nitropyridine-3-sulfonate |

Salt Formation

As a strong acid, this compound readily reacts with bases to form salts. This property is fundamental to its isolation, purification, and handling. The reaction with an appropriate base neutralizes the acidic sulfonic acid group, forming a sulfonate salt.

The general reaction for salt formation is:

A variety of inorganic and organic bases can be used to form stable salts of this compound. The choice of base can be tailored to achieve desired properties of the resulting salt, such as solubility in different solvents.

The following table lists some common bases and the corresponding salts formed with this compound.

| Base | Salt Product |

| Sodium hydroxide (B78521) (NaOH) | Sodium 5-nitropyridine-3-sulfonate |

| Potassium hydroxide (KOH) | Potassium 5-nitropyridine-3-sulfonate |

| Ammonia (NH₃) | Ammonium 5-nitropyridine-3-sulfonate |

| Triethylamine ((C₂H₅)₃N) | Triethylammonium 5-nitropyridine-3-sulfonate |

Reaction Mechanisms and Theoretical Frameworks

Mechanistic Insights into Nitration Processes

The introduction of a nitro group onto the pyridine (B92270) ring, particularly in the presence of a sulfonic acid group, does not typically follow a straightforward electrophilic aromatic substitution pathway. Instead, more nuanced mechanisms, including sigmatropic shifts and the formation of transient intermediates, are at play.

The nitration of pyridine derivatives, including those with a sulfonic acid substituent, can proceed through a mechanism that involves a sigmatropic rearrangement. researchgate.netresearchgate.net Specifically, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.netresearchgate.net This intermediate is then attacked by a nucleophile, such as the bisulfite ion (HSO₃⁻), at the 2- or 4-position of the pyridine ring. ntnu.no This leads to the formation of N-nitro-dihydropyridine-sulfonate intermediates. ntnu.no

Subsequent rearrangement of the nitro group from the nitrogen atom to the carbon at the 3-position is believed to occur via a ntnu.noresearchgate.net sigmatropic shift. researchgate.netresearchgate.net This type of pericyclic reaction involves the concerted movement of a σ-bond across a π-system. wikipedia.orgyoutube.comslideshare.net In this case, the nitro group migrates from the nitrogen (position 1) to the C3 carbon (position 5 of the delocalized system), a process that is thermally allowed and proceeds suprafacially. wikipedia.orglibretexts.org Following the sigmatropic shift, elimination of the sulfonate group and another bisulfite ion from a tetrahydro intermediate regenerates the aromaticity of the pyridine ring, yielding the 3-nitropyridine (B142982) product. ntnu.no

While the ntnu.noresearchgate.net shift is prominent in the formation of 3-nitropyridines, mdpi.commdpi.com sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are also significant pericyclic reactions, though more commonly associated with the rearrangement of 1,5-dienes and allyl vinyl ethers, respectively. libretexts.org These reactions also proceed through a concerted mechanism involving a six-membered transition state. youtube.com

Table 1: Key Sigmatropic Shifts in Organic Chemistry

| Rearrangement Type | Description | Key Features |

| ntnu.noresearchgate.net Sigmatropic Shift | Migration of a substituent across a 5-atom π-system. wikipedia.org | Commonly observed for hydrogen shifts at elevated temperatures; proceeds suprafacially. wikipedia.org |

| mdpi.commdpi.com Sigmatropic Shift | Rearrangement of 1,5-dienes (Cope) or allyl vinyl ethers (Claisen). libretexts.org | Involves a six-membered cyclic transition state; highly stereospecific. libretexts.org |

| mdpi.comnih.gov Sigmatropic Shift | Rearrangement of allylic sulfoxides, amine oxides, and carbanions of allyl ethers. wikipedia.org | Proceeds through a five-membered ring transition state; often highly stereoselective. wikipedia.org |

The nitration of pyridines often involves the formation of several transient intermediates. As mentioned, the initial reaction with dinitrogen pentoxide leads to an N-nitropyridinium salt. researchgate.net In the presence of sulfur dioxide or sodium bisulfite, this salt is in equilibrium with N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. researchgate.net These dihydropyridine (B1217469) intermediates are crucial for the subsequent migration of the nitro group.

Exploration of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of a strongly electron-withdrawing nitro group makes the pyridine ring in 5-nitropyridine-3-sulfonic acid susceptible to nucleophilic attack. This opens up avenues for functionalization through various SNAr mechanisms.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.govorganic-chemistry.org This reaction involves the addition of a nucleophile, typically a carbanion bearing a leaving group, to the aromatic ring. organic-chemistry.orgwikipedia.org The resulting intermediate, a Meisenheimer-type adduct, then undergoes base-induced β-elimination of the leaving group to afford the substituted product. nih.govnih.govacs.org

For 3-nitropyridines, VNS reactions typically occur at the positions ortho and para to the nitro group. researchgate.netorganic-chemistry.org This regioselectivity is driven by the ability of the nitro group to stabilize the negative charge in the anionic σ-adduct. uci.edu Thus, in the case of a 3-nitropyridine derivative, substitution would be expected at the 2- and 4-positions. The presence of a sulfonic acid group at the 3-position would further influence the regiochemical outcome of VNS reactions on a 5-nitropyridine ring system, although specific studies on this compound are limited.

The sulfonic acid group (-SO₃H) is a deactivating, meta-directing group in electrophilic aromatic substitution. libretexts.orglibretexts.org However, in the context of nitropyridine chemistry, its role is more complex. Because sulfonation is a reversible reaction, the sulfonic acid group can be employed as a blocking group to direct other substituents to specific positions on the aromatic ring. libretexts.orglibretexts.orgwikipedia.org After the desired substitution has been achieved, the sulfonic acid group can be removed by desulfonation, typically by heating in dilute aqueous acid. wikipedia.org

In nucleophilic aromatic substitution (SNAr) reactions, the situation is different. The sulfonic acid group is an excellent leaving group, and its substitution by various nucleophiles can be a viable synthetic strategy. researchgate.netrsc.org For instance, in 5-nitropyridine-2-sulfonic acid, the sulfonate group can be displaced by a range of oxygen and nitrogen nucleophiles to yield 2-substituted-5-nitropyridines. researchgate.netrsc.org The strong electron-withdrawing nature of the nitro group at the 5-position activates the 2-position towards nucleophilic attack, facilitating the displacement of the sulfonic acid group. stackexchange.com

Kinetic and Thermodynamic Aspects of Chemical Transformations

The course of the chemical reactions involving this compound is determined by both kinetic and thermodynamic factors. The formation of different isomers and the relative rates of competing reaction pathways are governed by the activation energies and the relative stabilities of intermediates and products. researchgate.netbohrium.com

In the nitration of pyridines, the reaction conditions, such as temperature and reagent concentrations, can be optimized to favor the formation of the desired nitropyridine isomer. ntnu.no For example, adjusting the concentration of sodium bisulfite can influence the yield of the nitrated product versus the formation of pyridinesulfonic acid byproducts. ntnu.no

In SNAr reactions, the regioselectivity can be under either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest, which is often the result of attack at the most electrophilic position. stackexchange.com Thermodynamically controlled reactions, on the other hand, yield the most stable product, which may not be the one that is formed most rapidly. stackexchange.com For instance, in the amination of some nitropyridines, the para-substituted product is often the thermodynamically favored isomer due to reduced steric hindrance. ntnu.no The interplay between kinetic and thermodynamic control is a crucial consideration in designing synthetic routes to specifically substituted pyridine derivatives.

Table 2: Factors Influencing a Reaction's Course

| Factor | Description | Impact on Reaction |

| Kinetic Control | The product distribution is determined by the relative rates of formation of the products. | Favors the product with the lowest activation energy for its formation. stackexchange.com |

| Thermodynamic Control | The product distribution is determined by the relative thermodynamic stabilities of the products. | Favors the most stable product, which may not be the one formed fastest. stackexchange.com |

| Reaction Temperature | A key variable that can influence whether a reaction is under kinetic or thermodynamic control. | Higher temperatures often favor the thermodynamically controlled product. |

| Reagent Concentration | The concentration of reactants can affect reaction rates and equilibria. | Can be adjusted to optimize the yield of the desired product and minimize side reactions. ntnu.no |

Derivatives and Analogues of 5 Nitropyridine 3 Sulfonic Acid

Structural Analogues and Substituent Effects

In analogues like 5-nitropyridine-2-sulfonamide (B2650723), the nitro group at the 5-position and the sulfonamide group at the 2-position create a specific electronic profile. ontosight.ai The nitro group's strong electron-withdrawing nature decreases the electron density of the pyridine (B92270) ring, making it susceptible to nucleophilic substitution. ontosight.ai The sulfonamide group is known for its ability to participate in hydrogen bonding, which can influence solubility and interactions with biological targets. ontosight.ai

For instance, the reaction of 3-nitropyridine (B142982) can lead to the formation of 5-nitropyridine-2-sulfonic acid in a two-step process. researchgate.netresearchgate.net This product then serves as a key intermediate for synthesizing a variety of 2-substituted-5-nitropyridines. researchgate.netresearchgate.net The sulfonate group at the 2-position can be displaced by various nucleophiles, including alkoxides (methoxy, ethoxy, isopropoxy), amines (amino, butylamino, diethylamino), and halides (chloro), with high yields. researchgate.net This reactivity highlights the activating effect of the 5-nitro group on the 2-position.

The table below summarizes the yields of different 2-substituted-5-nitropyridines synthesized from a 5-nitropyridine-2-sulfonic acid precursor. researchgate.net

| Nucleophile | Substituent at 2-position | Yield (%) |

| Methanol | Methoxy | 95 |

| Ethanol (B145695) | Ethoxy | 97 |

| Isopropanol | Isopropoxy | 65 |

| Ammonia | Amino | 92 |

| Butylamine | Butylamino | 76 |

| Diethylamine | Diethylamino | 62 |

| Benzylamine | Benzylamino | 77 |

| R-1-Phenylethylamine | R-1-Phenylethylamino | 71 |

| - | Chloro | 87 |

This interactive table showcases the high efficiency of nucleophilic substitution on the 5-nitropyridine-2-sulfonic acid scaffold.

Nitropyridine Sulfonamides

Nitropyridine sulfonamides are a class of compounds that have attracted attention for their potential biological activities. ontosight.aiontosight.ai The general structure consists of a pyridine ring bearing both a nitro group and a sulfonamide moiety (—SO₂NH₂). The modification of a sulfonamide scaffold with a nitropyridine ring can alter its physicochemical properties and biological target interactions. ontosight.aiontosight.ai

For example, 3-nitropyridine-2-sulfonamide (B8786559) (molecular formula C₅H₅N₃O₄S) and its isomer 5-nitropyridine-2-sulfonamide are characterized by the presence of a pyridine ring, a nitro group, and a sulfonamide group. ontosight.aiontosight.ai The sulfonamide functional group is a well-known pharmacophore found in many antimicrobial drugs that act by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. ontosight.aiontosight.ai The addition of the nitropyridine component may influence the compound's pharmacokinetic profile and efficacy. ontosight.ai

The synthesis and identification of these compounds involve standard organic chemistry techniques, confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.ai

Disubstituted Pyridine Compounds as Synthetic Targets (e.g., 2,5-disubstituted pyridines)

Disubstituted pyridines, particularly those with substitution at the 2- and 5-positions, are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com Nitropyridine derivatives, including 5-Nitropyridine-3-sulfonic acid and its isomers, are valuable starting materials for accessing these scaffolds.

A key synthetic pathway involves the nucleophilic substitution of a leaving group at the 2-position of a 5-nitropyridine ring. As previously discussed, 5-nitropyridine-2-sulfonic acid readily undergoes substitution reactions with a range of nucleophiles to yield 2-substituted-5-nitropyridines. researchgate.net This method provides a direct and efficient route to various 2,5-disubstituted pyridine derivatives where the 5-position is occupied by a nitro group. researchgate.netresearchgate.net

Other synthetic strategies for obtaining 2,5-disubstituted pyridines include ring-closure reactions or the substitution of 3-alkyl-pyridines, though the latter can result in isomeric mixtures. google.com More modern methods involve the reaction of enamines with β-amino-acrylonitriles followed by cyclization. google.com Another novel approach describes the synthesis of 2-aryl-5-benzoylpyridine derivatives through a ring opening and closing cascade (ROCC) mechanism of an isoxazole (B147169) precursor. researchgate.net These varied methods underscore the importance of the 2,5-disubstituted pyridine motif in chemical synthesis. researchgate.netnih.gov

Annulated Pyridine Heterocycles (e.g., Imidazo[4,5-c]pyridines, Azaindoles)

The fusion of a pyridine ring with other heterocyclic systems leads to annulated structures with significant pharmacological potential. mdpi.com Imidazo[4,5-c]pyridines and azaindoles (pyrrolo-pyridines) are two such classes of compounds that can be synthesized from appropriately substituted nitropyridine precursors. researchgate.net These fused systems are often considered structural analogues of purines and can interact with various biological targets, including enzymes and receptors. mdpi.comnih.gov

The synthesis of imidazo[4,5-c]pyridines often begins with a diaminopyridine. For example, 3,4-diaminopyridine (B372788) can be cyclized with reagents like formic acid or triethyl orthoformate to form the imidazole (B134444) ring fused to the pyridine core. mdpi.com The necessary diaminopyridines can be prepared from nitropyridines through the reduction of a nitro group and the introduction of a second amino group. For instance, the reduction of 3-nitropyridin-4-amine yields 3,4-diaminopyridine, a direct precursor to the imidazo[4,5-c]pyridine skeleton. mdpi.com Similarly, imidazo[4,5-b]pyridines can be synthesized from 2,3-diaminopyridine. nih.gov

The synthesis of these fused heterocycles highlights the utility of the nitro group as a synthetic handle—it can be reduced to an amine, which then participates in cyclization reactions to build complex molecular architectures. researchgate.netmdpi.com

Advanced Applications in Chemical Synthesis and Materials Science

Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis

While direct applications of 5-Nitropyridine-3-sulfonic acid are not extensively documented, its close analog, 6-Amino-5-nitropyridine-3-sulfonic acid, serves as a significant building block in organic synthesis. nih.govsynchem.de This highlights the potential of nitropyridine sulfonic acid scaffolds as key intermediates in the preparation of more complex molecules. The presence of the nitro and sulfonic acid groups on the pyridine (B92270) ring activates the molecule for various chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then undergo a wide range of reactions, such as diazotization and coupling, to introduce other functionalities. The sulfonic acid group, on the other hand, can be converted to sulfonyl chlorides or other derivatives, which are valuable reagents in their own right. cymitquimica.com

The synthesis of nitropyridines and their subsequent functionalization are well-established areas of organic chemistry. nih.gov For example, the nitration of pyridines can be achieved using reagents like fuming nitric acid in the presence of sulfuric acid. The resulting nitropyridines can then be subjected to various reactions to introduce additional functional groups. nih.gov This versatility makes nitropyridine derivatives, including this compound, valuable synthons for the construction of a diverse array of organic molecules with potential applications in pharmaceuticals and materials science.

Table 1: Related Synthetic Intermediates

| Compound Name | CAS Number | Molecular Formula | Application |

|---|---|---|---|

| 6-Amino-5-nitropyridine-3-sulfonic acid | 62009-38-5 | C5H5N3O5S | Synthetic Building Block bldpharm.comepa.gov |

| 5-nitropyridine-3-sulfonyl Chloride | Not Available | C5H3ClN2O4S | Synthetic Reagent cymitquimica.com |

| 5-nitropyridine-3-carboxylic acid | 2047-49-6 | C6H4N2O4 | Synthetic Intermediate |

Catalytic Applications

The inherent acidity of the sulfonic acid group and the electronic properties of the nitropyridine ring suggest that this compound could have interesting catalytic applications.

Brønsted Acid Catalysis in Organic Transformations (e.g., esterification)

Utilization of Sulfonic Acid Catalysts in Polymer Curing Processes

Sulfonic acid-based catalysts play a crucial role in the curing of various polymers. For instance, polystyrene sulfonic acid is used as a curing agent for furan (B31954) resins. The acidic nature of the sulfonic acid promotes the polymerization and cross-linking reactions that lead to the hardening of the resin. A key advantage of using polymeric sulfonic acids is the reduction of volatile organic compounds, such as benzene (B151609) and toluene, which are often present in traditional curing agents.

Microwave-Assisted Synthesis of Sulfonic Acid-Functionalized Microporous Catalytic Materials

Microwave-assisted synthesis has emerged as a rapid and efficient method for the preparation of a wide range of materials, including functionalized catalysts. nih.govmdpi.com This technique has been successfully employed in the synthesis of sulfonamides from sulfonic acids and in the preparation of various heterocyclic compounds. organic-chemistry.org Furthermore, microwave irradiation has been used to synthesize sulfonic acid-functionalized microporous materials, which have shown catalytic activity in various organic reactions. researchgate.netfrontiersin.org Although the direct use of this compound in this context has not been reported, the principles of microwave-assisted synthesis of functionalized materials suggest a potential avenue for creating novel catalysts based on this compound.

Development of Advanced Materials

The functional groups present in this compound also make it a candidate for integration into advanced materials with specific properties.

Integration into Polymeric Membranes for Proton-Exchange Applications

Polymer electrolyte membranes (PEMs) are essential components of fuel cells. These membranes are typically made from polymers functionalized with acidic groups, such as sulfonic acid, which facilitate the transport of protons. bwise.kr Researchers have explored the use of various sulfonated polymers for PEM applications. For example, trifluoromethanesulfonylimide-grafted polybenzimidazole has been synthesized and shown to have good proton conductivity, even at low humidity. elsevierpure.com The proton conductivity in these materials is directly related to the concentration and acidity of the sulfonic acid groups. The incorporation of a molecule like this compound into a polymer backbone could potentially lead to new PEM materials with tailored properties for fuel cell applications.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 6-Amino-5-nitropyridine-3-sulfonic acid |

| 5-nitropyridine-3-sulfonyl Chloride |

| 5-nitropyridine-3-carboxylic acid |

| 3-Pyridinesulfonic acid |

| Polystyrene sulfonic acid |

| Trifluoromethanesulfonylimide-grafted polybenzimidazole |

| Benzene |

Engineering of Noncentrosymmetric Cocrystals for Nonlinear Optical Materials (e.g., with 2-amino-5-nitropyridine)

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optical communications, data storage, and frequency conversion. A key strategy in designing potent NLO materials is the creation of noncentrosymmetric cocrystals. These are crystalline structures composed of two or more different molecules that are ordered in a way that lacks a center of inversion. This specific arrangement is a prerequisite for observing second-order NLO effects, such as second-harmonic generation (SHG), where incoming laser light is converted to light with double the frequency.

The combination of a sulfonic acid with an aminopyridine derivative is a well-established approach in crystal engineering to generate noncentrosymmetric structures. Research has demonstrated the successful synthesis of such cocrystals using 2-amino-5-nitropyridine (B18323) (2A5NP) with various achiral benzenesulfonic acids. researchgate.netacs.org In these systems, the acidic sulfonic acid group protonates the basic amino group of the 2A5NP, forming a salt. The resulting cation (2A5NP-H⁺) and anion (Ar-SO₃⁻) then self-assemble into a noncentrosymmetric lattice, guided by extensive hydrogen bonding and aromatic stacking interactions.

Following this established principle, this compound is an excellent candidate for forming noncentrosymmetric cocrystals with 2-amino-5-nitropyridine. The expected interaction would involve proton transfer from the highly acidic sulfonic acid group of this compound to the amino group of 2-amino-5-nitropyridine. The resulting ionic pair would be comprised of the 5-nitropyridinium-3-sulfonate anion and the 2-amino-5-nitropyridinium cation.

The crystal packing of these components is anticipated to be driven by:

Hydrogen Bonding: Multidirectional hydrogen bonds would likely form between the sulfonate group's oxygen atoms and the hydrogen atoms of the protonated aminopyridine.

Aromatic Interactions: π-π stacking interactions between the electron-deficient pyridine ring of the sulfonate and the pyridine ring of the 2A5NP cation would further stabilize the structure.

The resulting cocrystals are expected to exhibit high melting points and possess the noncentrosymmetric space groups necessary for SHG activity. acs.org Studies on analogous systems, such as the cocrystal of 2A5NP with p-toluenesulfonic acid, have shown high SHG efficiencies, comparable to well-known NLO materials. researchgate.netacs.org This suggests that a cocrystal of this compound and 2-amino-5-nitropyridine holds significant promise as a potent nonlinear optical material.

| Property | Description | Significance for NLO Materials |

| Crystal System | Expected to be noncentrosymmetric (e.g., orthorhombic or monoclinic) | Essential for second-order NLO phenomena like SHG. |

| Key Interactions | Proton transfer, hydrogen bonding, π-π stacking | Directs the self-assembly into the required acentric structure. |

| Potential SHG Efficiency | Predicted to be high, based on analogous systems. | Indicates the material's effectiveness in frequency doubling applications. |

Precursors for Specialty Chemicals, Dyes, and Pigments

The structural features of this compound make it a versatile precursor for the synthesis of specialty chemicals, particularly in the dye and pigment industry. The presence of both a nitro group and a sulfonic acid group on the pyridine core provides multiple avenues for chemical modification.

In the synthesis of dyes and pigments, aromatic nitro compounds and sulfonic acids are fundamental intermediates. epa.gov The nitro group can be readily reduced to an amino group, which is a key functional group for diazotization reactions—the cornerstone of azo dye synthesis. nih.gov The sulfonic acid group (—SO₃H) is a crucial solubilizing group, imparting water solubility to the final dye molecule, which is essential for dyeing processes in aqueous media. google.com

The synthesis of an azo dye typically involves two main steps:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. unb.ca

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, or another aromatic amine. nih.gov

This compound can serve as a precursor to the diazo component. The synthetic route would first involve the chemical reduction of the nitro group to an amino group, yielding 5-aminopyridine-3-sulfonic acid. This resulting aromatic amine can then be diazotized and coupled with various naphthol or aniline (B41778) derivatives to produce a wide range of pyridyl azo dyes. The color of the resulting dye can be tuned by the choice of the coupling component. The sulfonic acid group would remain on the pyridine ring, ensuring the water solubility of the final product. Such dyes are of interest for coloring natural and synthetic fibers. ekb.eg

The general synthetic pathway is illustrated below:

| Step | Reaction | Intermediate/Product | Role of Functional Groups |

| 1 | Reduction of Nitro Group | 5-Aminopyridine-3-sulfonic acid | The -NO₂ group is converted to a primary amine (-NH₂). |

| 2 | Diazotization | 5-Sulfopyridine-3-diazonium salt | The -NH₂ group is converted to a diazonium salt (-N₂⁺). |

| 3 | Azo Coupling | Pyridyl Azo Dye | The diazonium salt reacts with a coupling agent to form the -N=N- azo chromophore. The -SO₃H group provides water solubility. |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and structural integrity of 5-Nitropyridine-3-sulfonic acid. Both proton (¹H) and carbon-¹³ (¹³C) NMR provide critical data on the molecular framework.

Proton (¹H) NMR for Reaction Monitoring and Product Confirmation

Table 1: Predicted ¹H NMR Chemical Shifts for Aromatic Protons in this compound

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | 9.2 - 9.5 |

| H-4 | 8.8 - 9.1 |

| H-6 | 9.6 - 9.9 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Carbon (¹³C) NMR for Detailed Structural Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete structural map. The electron-withdrawing nitro and sulfonic acid groups significantly influence the chemical shifts of the pyridine (B92270) ring carbons. For instance, the carbon atoms directly attached to these groups (C-3 and C-5) are expected to be deshielded and appear at a lower field. The other ring carbons (C-2, C-4, and C-6) will also show characteristic shifts reflective of their positions relative to the substituents. Although a specific spectrum for this compound is not publicly available, data from related nitropyridine and pyridine sulfonic acid compounds can be used for comparative analysis. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine Ring Carbons in this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 135 - 140 |

| C-5 | 148 - 153 |

| C-6 | 152 - 157 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. The sulfonic acid group (-SO₃H) exhibits characteristic S=O and S-O stretching bands, as well as a broad O-H stretching band. The aromatic C-H and C=N stretching vibrations of the pyridine ring also appear in the spectrum. Monitoring the appearance or disappearance of these characteristic bands can be used to follow the progress of the synthesis of this compound. For example, the IR spectrum of 3-nitrobenzenesulfonic acid shows characteristic peaks for the nitro and sulfonic acid groups which can be used as a reference. chemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1340 - 1350 |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1150 - 1165 |

| Sulfonic Acid (O-H) | Stretch | 2800 - 3200 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyridine Ring (C=N) | Stretch | 1580 - 1620 |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the nitro group and the vibrations of the pyridine ring are expected to give rise to strong Raman signals. The Raman spectrum of 3-nitropyridine (B142982), for instance, has been recorded and can serve as a useful comparison for the pyridine ring vibrations. nih.gov

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Pyridine Ring | Ring Breathing | 990 - 1040 |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1150 - 1170 |

In-situ IR Spectroscopy for Real-time Monitoring of Reaction Intermediates

Comprehensive studies utilizing in-situ IR spectroscopy for the real-time monitoring of reaction intermediates in the synthesis of this compound have not been identified in the available literature. This powerful process analytical technology (PAT) is widely used to track the progress of chemical reactions by observing changes in the infrared absorption spectra of the reaction mixture over time. youtube.com For a hypothetical reaction to synthesize this compound, one would expect to monitor the disappearance of characteristic vibrational bands of the starting materials and the appearance of bands corresponding to the sulfonic acid and nitro groups on the pyridine ring.

For instance, in the synthesis of diazonium salts from 3-nitroaniline, a structurally related compound, in-situ FTIR has been used to monitor the consumption of the aniline (B41778) starting material and the formation of the diazonium intermediate by tracking specific IR signals. nih.govmdpi.com A similar approach could theoretically be applied to the synthesis of this compound to gain insights into reaction kinetics, identify transient intermediates, and ensure reaction completion. However, without specific experimental data, a detailed analysis remains speculative.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

A detailed high-resolution mass spectrometry (HRMS) analysis, including the specific fragmentation pattern for this compound, is not available in the reviewed scientific literature. HRMS is a critical technique for the confirmation of molecular identity, providing a highly accurate mass measurement that allows for the determination of the elemental composition of a molecule.

In a typical HRMS analysis of a compound like this compound, the molecule would be ionized, and the exact mass of the molecular ion would be measured. Subsequent fragmentation of the molecular ion in the mass spectrometer (MS/MS analysis) would yield a series of fragment ions. The masses of these fragments provide valuable information about the molecule's structure.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a powerful tool in the study of 5-Nitropyridine-3-sulfonic acid, offering insights into its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyridine (B92270) derivatives, geometry optimization is often performed to find the minimum energy configuration. asianpubs.org The process involves adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved, ensuring that the resulting structure represents a true minimum on the potential energy surface. asianpubs.org This is confirmed by the absence of imaginary frequencies in the vibrational analysis. asianpubs.org The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also determined through these calculations. nih.gov The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key parameter derived from electronic structure analysis, providing insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Prediction of Vibrational Frequencies

Computational methods are used to predict the vibrational spectra (infrared and Raman) of molecules. For pyridine-3-sulfonic acid, a related compound, calculated vibrational frequencies have shown good agreement with experimental data. asianpubs.org These calculations help in the assignment of specific vibrational modes to the observed spectral bands. asianpubs.org For instance, the characteristic stretching and deformation vibrations of the pyridine ring and the sulfonic acid group can be identified. asianpubs.org Scaling factors are often applied to the calculated frequencies to improve their correspondence with experimental values. asianpubs.org

Table 1: Selected Predicted Vibrational Frequencies for Pyridine-3-sulfonic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Ring Stretching | 1625, 1615, 1488, 1432 |

| S-O Stretching | 1034 |

| SO₂ Deformation (scissors) | 618, 593 |

| Pyridine Ring Breathing | 1033 |

| In-plane CH Deformation | 741 |

The data is based on calculations for the related compound pyridine-3-sulfonic acid and serves as an illustrative example of the types of vibrational modes analyzed. asianpubs.org

Gauge-Invariant Atomic Orbital (GIAO) Calculations for Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method, a common approach within DFT, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts of molecules. nih.gov This method has been shown to provide reliable predictions of ¹H and ¹³C chemical shifts that correlate well with experimental NMR data. researchgate.netresearchgate.net The accuracy of GIAO calculations can be influenced by the choice of the functional and basis set. nih.gov By comparing calculated chemical shifts with experimental spectra, the structural assignments of complex molecules can be confirmed. researchgate.net

Modeling of Reaction Pathways and Energy Barriers

Computational modeling is instrumental in understanding the mechanisms of chemical reactions involving nitropyridine derivatives. From 3-nitropyridine (B142982), 5-nitropyridine-2-sulfonic acid can be formed in a two-step reaction. researchgate.net This compound can then be used as a starting material for the synthesis of various 2-substituted-5-nitropyridines. researchgate.net Studies have investigated the substitution reactions of the sulfonate group with different nucleophiles. researchgate.net Another documented reaction involves 3-nitropyridine reacting with aqueous sodium sulfite (B76179) to yield the disodium (B8443419) salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which can be converted to 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org Theoretical calculations can be used to model the energy profiles of these reaction pathways, identifying transition states and calculating activation energy barriers, which helps in understanding the feasibility and kinetics of the reactions.

Analysis of Molecular Interactions

The conformation and stability of molecules are often influenced by non-covalent interactions, such as hydrogen bonding.

Intramolecular Hydrogen Bonding

The possibility of intramolecular hydrogen bonding in nitropyridine derivatives has been investigated. researchgate.net In some substituted nitropyridines, an intramolecular hydrogen bond can exist between a hydrogen atom on a substituent (like an amino group) and an oxygen atom of the nitro group. researchgate.net Such interactions can significantly influence the molecule's conformation and stability. rsc.org Theoretical studies on related systems, like nitrophthalic acids, have explored the energetics of intramolecular versus intermolecular hydrogen bonds, revealing how steric effects can dictate the preferred type of interaction. nih.govnih.govresearchgate.net While not specifically detailed for this compound in the provided results, the principles of intramolecular hydrogen bonding involving nitro and sulfonic acid groups are well-established and would be a relevant area for computational analysis of this specific molecule.

Intermolecular Hydrogen Bonding and Aromatic-Aromatic Interactions in Cocrystals

Computational and theoretical investigations into the supramolecular chemistry of this compound cocrystals are limited in publicly available research. However, extensive studies on the structurally related compound, 5-nitrouracil (B18501), provide significant insights into the types of intermolecular interactions that can be expected. The following data, therefore, pertains to the cocrystals of 5-nitrouracil as a model system to understand potential hydrogen bonding and aromatic-aromatic interactions.

The formation of cocrystals is a prominent feature of 5-nitrouracil, which readily forms these structures with a variety of solvent molecules and other organic compounds. beilstein-journals.orgnih.gov X-ray crystallography studies have been instrumental in elucidating the intricate network of hydrogen bonds that govern the crystal packing in these multicomponent solids. beilstein-journals.orgnih.gov

A recurring structural motif in the cocrystals of 5-nitrouracil is the formation of molecular tapes. In its pure crystalline form, 5-nitrouracil molecules arrange into tapes through N-H···O hydrogen bonds, creating a cyclic R²₂(8) arrangement with H···O distances ranging from 1.81 to 1.86 Å. beilstein-journals.org These tapes are further interconnected by C-H···O bonds involving the oxygen atoms of the nitro group. beilstein-journals.org When cocrystallized, this tape structure is often preserved but modified by the inclusion of guest molecules, which form alternate tapes or mixed-composition tapes. beilstein-journals.orgnih.gov

Detailed research findings have categorized the observed hydrogen bonding patterns in 5-nitrouracil cocrystals into several distinct schemes. beilstein-journals.orgnih.gov For instance, in cocrystals with dioxane, piperazine, N,N'-dimethylpiperazine, pyridine, and DMSO, the 5-nitrouracil tapes alternate with rows of the guest molecule. beilstein-journals.orgnih.gov In contrast, cocrystals with formamide (B127407) and ethanol (B145695) exhibit molecular tapes of mixed composition. beilstein-journals.orgnih.gov

Particularly noteworthy are the quadruple-type hydrogen bonding patterns observed in cocrystals containing 3-aminopyridine (B143674) or ethanol and water. beilstein-journals.orgnih.gov These complex networks highlight the versatility of 5-nitrouracil as a building block in crystal engineering. The interaction between 5-nitrouracil and various co-formers leads to a rich variety of supramolecular architectures, driven by a hierarchy of hydrogen bond donors and acceptors.

The table below summarizes the key hydrogen bonding interactions observed in various cocrystals of 5-nitrouracil, as determined by X-ray crystallography.

| Co-former | Hydrogen Bond Type | H···A Distance (Å) | Reference |

| Water | N-H···O | 1.81–1.86 | beilstein-journals.org |

| Piperazine | N-H···N | 1.754(11) | beilstein-journals.org |

| N,N'-dimethylpiperazine | N-H···O | 1.885(11) | beilstein-journals.org |

| 3-Aminopyridine & Water | Quadruple H-bonding | - | beilstein-journals.orgnih.gov |

| Ethanol & Water | Quadruple H-bonding | - | beilstein-journals.orgnih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Pathways for 5-Nitropyridine-3-sulfonic Acid

The traditional synthesis of pyridine (B92270) sulfonic acids often involves harsh conditions, hazardous reagents, and significant environmental footprints. For instance, many industrial syntheses generate substantial acidic waste and may use toxic catalysts like mercuric sulfate (B86663), posing ecological and engineering challenges. google.comgoogle.com Future research must prioritize the development of more sustainable and efficient synthetic routes to this compound.

Key research objectives should include:

Elimination of Harsh Reagents: Moving away from the use of fuming sulfuric or nitric acids is critical. Investigating alternative sulfonating and nitrating agents that operate under milder conditions would reduce energy consumption and improve safety.

Waste Reduction: Current methods can produce significant amounts of waste acid water. google.com The development of catalytic systems or processes that allow for reagent recycling would align with the principles of green chemistry. An example is the development of an environment-friendly method for the related 3-pyridinesulfonyl chloride, which avoids highly toxic reagents and reduces waste. patsnap.com

Novel Reaction Mechanisms: Exploring unconventional synthetic strategies, such as multi-component ring transformations, could provide entirely new pathways to substituted nitropyridines. nih.gov Adapting such methods could lead to a more direct and atom-economical synthesis of the target molecule.

Catalytic Approaches: The use of solid acid catalysts or novel metallic catalysts could replace corrosive liquid acids, simplifying product separation and catalyst recovery. A process for producing heavy metal-free pyridine-3-sulfonic acid has already been developed to avoid toxic catalysts, setting a precedent for this approach. google.com

Table 1: Comparison of Traditional vs. Future Green Synthetic Approaches

| Feature | Traditional Synthesis | Proposed Green Synthesis |

|---|---|---|

| Reagents | Fuming H₂SO₄, Fuming HNO₃, PCl₅, POCl₃ | Mild sulfonating/nitrating agents, recyclable catalysts |

| Catalysts | Often requires toxic heavy metals (e.g., mercury salts) google.com | Heterogeneous solid acids, metal-free catalysts |

| Conditions | High temperatures, high pressure google.com | Lower temperatures, atmospheric pressure |

| Byproducts | Large volumes of acidic wastewater, corrosive vapors google.comgoogle.com | Minimal waste, recyclable components |

| Safety | Use of dangerous and highly corrosive chemicals google.com | Improved safety profile with less hazardous materials |

Expansion of Derivatization Strategies for Enhanced Functionality

The functional groups of this compound—the sulfonic acid, the nitro group, and the pyridine ring—offer a rich platform for chemical modification. While derivatization has been explored for isomers like 5-nitropyridine-2-sulfonic acid, which serves as a precursor to various 2,5-disubstituted pyridines researchgate.netamanote.com, the full potential of the 3-sulfonic acid isomer remains largely untapped.

Future research should focus on:

Nucleophilic Substitution of the Sulfonate Group: The sulfonate group is an excellent leaving group. Systematic studies on its displacement by a wide range of oxygen, nitrogen, and other nucleophiles could yield a library of novel 3,5-disubstituted pyridines. researchgate.net This could include the synthesis of new alkoxy-, amino-, and alkylamino-nitropyridines. researchgate.net

Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which then serves as a handle for a vast array of further functionalization, including diazotization and amide bond formation. This would open pathways to compounds like 3-amino-5-sulfopyridine derivatives.

Complex Heterocycle Synthesis: The sulfonic acid moiety can be converted to a sulfonyl chloride or other reactive species, making it a building block for more complex structures. For example, related sulfonyl compounds have been used as electrophiles in cyclization reactions to create fused heterocyclic systems like researchgate.netamanote.comtriazolo[4,5-d]pyrimidines (8-azapurines). researchgate.net

Derivatization for Specific Applications: Modifying the core structure to introduce specific functionalities, such as fluorophores or chromophores, could create tailored molecules for analytical applications. nih.gov Similarly, adding moieties that enhance solubility could be crucial for biological or materials science studies. nih.gov

Advanced Catalytic System Design and Optimization

Beyond being a synthetic target, this compound and its derivatives have potential as components in advanced catalytic systems. The combination of a Brønsted-acidic sulfonic acid group and a potentially coordinating pyridine-nitro system offers unique design possibilities.

Unexplored avenues include:

Heterogeneous Catalysts: The sulfonic acid group can be used to anchor the molecule onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). This immobilization would create recyclable, heterogeneous catalysts.

Bifunctional Catalysis: Research into creating catalysts that possess both acidic sites (the -SO₃H group) and Lewis basic/acidic sites (the pyridine ring nitrogen and potentially a coordinated metal) could lead to systems capable of promoting cascade reactions. For instance, sulfonic acid-functionalized porous coordination polymers have been shown to effectively catalyze cascade conversions by utilizing both Brønsted-acidic –SO₃H sites and metal-ion Lewis acid sites. rsc.org

Organocatalysis: The chiral derivatization of the this compound backbone could yield novel organocatalysts for asymmetric synthesis. The rigid pyridine core provides a stable scaffold for positioning catalytic groups.

Ligand Development for Homogeneous Catalysis: The nitropyridine moiety can be chemically modified to act as a ligand for transition metals. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by leveraging the strong electron-withdrawing nature of the nitro and sulfonic acid groups.

Integration with Emerging Technologies in Organic Synthesis

The application of modern enabling technologies could revolutionize the synthesis and derivatization of this compound, making processes faster, safer, and more efficient. mdpi.com

Future integration should explore:

Continuous Flow Chemistry: Nitration and sulfonation reactions are often highly exothermic and can be difficult to control on a large scale. Performing these reactions in micro- or mesofluidic reactors offers superior heat and mass transfer, improving safety and allowing for precise control over reaction conditions. mdpi.com This technology is supported by modern data infrastructure designed for flow chemistry experiments.

Microwave-Assisted Synthesis: Derivatization reactions, such as nucleophilic substitutions on the pyridine ring, can often be dramatically accelerated using microwave irradiation. mdpi.com This can reduce reaction times from hours to minutes and improve yields.

Photocatalysis and Electrosynthesis: These technologies could unlock novel reaction pathways for the functionalization of the pyridine ring that are not accessible through traditional thermal methods. mdpi.com This could lead to the development of unique derivatives with unprecedented substitution patterns.

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and derivatizing agents, accelerating the optimization of synthetic and catalytic processes.

Table 2: Impact of Emerging Technologies on this compound Research

| Technology | Potential Application | Key Benefit |

|---|---|---|

| Flow Chemistry | Synthesis (nitration/sulfonation) | Enhanced safety, precise control, scalability mdpi.com |

| Microwave Synthesis | Derivatization reactions | Drastically reduced reaction times, improved yields mdpi.com |

| Photocatalysis | Novel C-H functionalization | Access to unique chemical space and new derivatives mdpi.com |

| High-Throughput Screening | Optimization of synthesis and catalysis | Rapid discovery of optimal reaction conditions |

Predictive Computational Design for New Analogues and Applications

Computational chemistry provides powerful tools for guiding synthetic efforts, saving time and resources by predicting the properties and reactivity of molecules before they are made in the lab.

Future research should leverage computational design to:

Predict Reactivity and Mechanisms: Using Density Functional Theory (DFT) and other quantum chemical methods, researchers can model reaction pathways for the synthesis and derivatization of this compound. This can help in understanding reaction mechanisms and selecting optimal conditions.

Design Novel Analogues: Computational tools can be used to design new analogues with tailored electronic, steric, and physicochemical properties. For example, one could computationally screen derivatives for their potential as ligands, catalysts, or biologically active agents.

Virtual Screening for New Applications: By calculating properties such as molecular orbital energies, electrostatic potential, and binding affinities, it is possible to screen libraries of virtual derivatives against biological targets or for specific material properties. Molecular modeling has been used to understand the binding of complex heterocyclic compounds, derived from related precursors, to biological targets like RNA. researchgate.net

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed activity (e.g., catalytic efficiency or biological effect). This would provide a predictive framework for designing more potent and effective molecules.

Q & A

Q. What are the foundational synthetic routes for 5-Nitropyridine-3-sulfonic acid, and how can reaction conditions be optimized?

The synthesis of sulfonic acid derivatives like this compound often involves oxidation reactions. For example, analogous compounds such as 5-Nitropyridine-2-sulfonic acid are synthesized via oxidation of precursors like 5,5’-azoxypyridine disulfonic acid using hydrogen peroxide or acetic acid under controlled conditions (e.g., trifluoroacetic acid solvent, ice-water bath, and gradual reagent addition) . Key parameters for optimization include:

- Oxidant selection : Hydrogen peroxide yields higher purity, while hypervalent iodine reagents may reduce by-products.

- Temperature control : Maintaining low temperatures (5–20°C) minimizes side reactions.

- Purification : Recrystallization or column chromatography is critical for isolating the sulfonic acid product. Methodological adjustments should be validated via NMR and X-ray crystallography to confirm regioselectivity (3-sulfonic vs. 2-sulfonic isomers) .

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

- ¹H/¹³C NMR : Identifies functional groups and confirms substitution patterns. For instance, aromatic proton shifts in the pyridine ring distinguish between 2- and 3-sulfonic isomers .

- IR spectroscopy : Sulfonic acid groups exhibit strong S=O stretching bands near 1150–1250 cm⁻¹.

- X-ray diffraction : Resolves crystal structure ambiguities, particularly for regiochemical confirmation .

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the reactivity and stability of this compound in varying solvents?

DFT simulations incorporating exact exchange terms (e.g., hybrid functionals like B3LYP) improve thermochemical accuracy for sulfonic acids . Key steps include:

- Solvent modeling : Use implicit solvation models (e.g., PCM or SMD) to assess solvent effects on acidity and tautomerism.

- Reactivity indices : Calculate Fukui functions to identify electrophilic/nucleophilic sites, guiding functionalization strategies.

- Thermodynamic stability : Compare Gibbs free energies of isomers to predict dominant forms under specific conditions . Validation against experimental data (e.g., pKa measurements) is critical for model refinement.

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR results often arise from solvent polarity, tautomerism, or impurities. A systematic approach includes:

- Control experiments : Repeat synthesis with deuterated solvents to exclude solvent interference.

- By-product analysis : Use HPLC-MS to detect trace impurities that may skew spectral interpretations .

- Cross-validation : Compare data with structurally similar compounds (e.g., pyridine-3-sulfonic acid vs. nitropyridine analogs) to identify anomalous peaks . Contradictions should be documented in the context of synthesis conditions and instrument calibration .

Q. What role does the sulfonic acid group play in the ion-exchange properties of this compound-based ionomers?

The sulfonic acid group’s acidity and hydration behavior dictate ion conductivity in membranes. Key factors include:

- Acid dissociation constant (pKa) : Measured via potentiometric titration, lower pKa enhances proton dissociation in aqueous environments.

- Morphology studies : SAXS or TEM reveals nanophase separation between hydrophobic pyridine-nitrogen regions and hydrophilic sulfonic acid domains, critical for ion transport .

- Durability testing : Accelerated aging under oxidative conditions (e.g., Fenton’s reagent) evaluates chemical stability, a common limitation in perfluorinated sulfonic acid analogs .

Methodological Recommendations

- Data interpretation : Align experimental findings with literature using frameworks like Evidence Synthesis (e.g., categorizing studies by design, dose-response, and outcome consistency) .

- Contradiction analysis : Apply qualitative research principles (e.g., iterative data collection and reflexive thematic analysis) to reconcile conflicting results .

- Computational integration : Combine DFT with molecular dynamics to simulate bulk material properties (e.g., diffusion coefficients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products